molecular formula C6H7N3S2 B3196775 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile CAS No. 1000933-55-0

2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile

Cat. No. B3196775
CAS RN: 1000933-55-0
M. Wt: 185.3 g/mol
InChI Key: NYHFYHGWZWEWBU-UHFFFAOYSA-N
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Description

“2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile” is a compound that belongs to the class of organic compounds known as diarylthioethers . These are organosulfur compounds containing a thioether group that is substituted by two aryl groups . Thiazoles, which are a significant class of organic medicinal compounds, are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .


Synthesis Analysis

The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior . Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol .


Molecular Structure Analysis

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The reflux of acid hydrazide with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol . Different electrophiles were synthesized by the reaction of respective anilines (one in each reaction) and 2-bromoacetylbromide in an aqueous medium .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including “2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile”, have been found to exhibit antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as cardiovascular diseases, neurodegenerative diseases, and cancer.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been shown to possess analgesic and anti-inflammatory properties . This suggests that they could be used in the development of new pain relief and anti-inflammatory drugs.

Antimicrobial and Antifungal Activity

Thiazole derivatives have demonstrated antimicrobial and antifungal activities . For instance, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were screened for their preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .

Antiviral Activity

Thiazole compounds have been found to have antiviral properties . This suggests that they could be used in the development of new antiviral drugs.

Neuroprotective Activity

Thiazole derivatives have been found to exhibit neuroprotective activity . This makes them potentially useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Antitumor or Cytotoxic Activity

Thiazole compounds have been shown to possess antitumor or cytotoxic properties . This suggests that they could be used in the development of new cancer treatments.

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, future research could focus on the synthesis and evaluation of new thiazole derivatives for various therapeutic applications.

Mechanism of Action

Target of Action

The compound 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile, a derivative of thiazole, has been found to exhibit diverse biological activities . Thiazoles are known to interact with various targets, including enzymes like UDP-N-acetylmuramate/L-alanine ligase , and are involved in a wide range of biological processes .

Mode of Action

The mode of action of thiazole derivatives is often characterized by their interaction with their targets. For instance, some thiazole derivatives have been found to act as antagonists against the target enzyme UDP-N-acetylmuramate/L-alanine ligase . This interaction can lead to changes in the function of the target, which can result in various biological effects .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For example, they have been found to play a role in the regulation of central inflammation and can also be used to control brain inflammation process . Moreover, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Result of Action

The result of the action of 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile can vary depending on the specific target and biological context. Thiazole derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic effects .

properties

IUPAC Name

2-[(2-amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S2/c1-4-5(10-3-2-7)11-6(8)9-4/h3H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHFYHGWZWEWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000933-55-0
Record name 2-[(2-amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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